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Compound of Interest
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Cat. No.: B146829

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylpentane (CAS No:
562-49-2), a branched-chain alkane. The document details its chemical structure,
physicochemical properties, synthesis protocols, and spectral characterization. All quantitative
data is systematically tabulated for ease of reference. Furthermore, this guide presents detailed
experimental methodologies for its synthesis and analysis, along with graphical representations
of its structure and synthetic workflow, to support advanced research and development
applications.

Chemical Identity and Structure

3,3-Dimethylpentane is a structural isomer of heptane.[1] Its IUPAC name is derived from a
five-carbon (pentane) parent chain with two methyl groups attached to the third carbon atom.
This substitution pattern results in a quaternary carbon, a key feature of its molecular
architecture.

o |IUPAC Name: 3,3-Dimethylpentane[2]
e Molecular Formula: C7H1s[2]

e Molecular Weight: 100.20 g/mol [2]
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o CAS Registry Number: 562-49-2[2]

e Synonyms: Pentane, 3,3-dimethyl-[2]

Structural Representations

The structure of 3,3-Dimethylpentane can be represented in several ways:

Condensed Structural Formula: CHsCH2C(CH3)2CH2CHs

Skeletal Structure: A five-carbon chain with two methyl groups branching from the third
carbon.

Canonical SMILES: CCC(C)(C)CCJ2]

INChl Key: AEXMKKGTQYQZCS-UHFFFAOYSA-N[2]

Figure 1: Skeletal structure of 3,3-Dimethylpentane.

Physicochemical Properties

The physical and chemical properties of 3,3-Dimethylpentane have been well-characterized. A
summary of key quantitative data is provided in Table 1. It is a colorless, mobile liquid with an
odor similar to gasoline.[1]

Table 1: Physicochemical Properties of 3,3-Dimethylpentane
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Property Value Reference
Molecular Weight 100.20 g/mol [2]
Boiling Point 86.0 °C [1]
Melting Point -134.9 °C [1]
Density 0.6934 g/mL at 20 °C [1]
Refractive Index (n2°/D) 1.39092 at 20 °C [1]
Vapor Pressure 82.7 mmHg [1]

Flash Point

-7 °C (closed cup)

Solubility

Soluble in acetone, chloroform,
alcohol, and ether.

Synthesis of 3,3-Dimethylpentane
Experimental Protocol: Grighard Reagent Coupling

A one-step reaction for preparing branched-chain paraffins like 3,3-Dimethylpentane involves

the condensation of tertiary alkyl halides with Grignard reagents. The following protocol is

based on the method described by Soroos and Willis, who successfully synthesized 3,3-

dimethylpentane.

Materials:

Magnesium turnings

Anhydrous diethyl ether

Nitrogen gas supply

Ethyl bromide (for Grignard reagent preparation)

tert-Amyl chloride (2-chloro-2-methylbutane)
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o Apparatus for Grignard reaction (three-neck round-bottom flask, reflux condenser, dropping
funnel, mechanical stirrer)

 Ice-water bath
e Hydrolysis and extraction apparatus (separatory funnel)
e Drying agent (e.g., anhydrous sodium carbonate)
« Distillation apparatus
Procedure:
e Preparation of Ethylmagnesium Bromide (Grignard Reagent):
o All glassware must be oven-dried to ensure anhydrous conditions.

o In a three-neck flask equipped with a stirrer, reflux condenser (with a drying tube), and a
dropping funnel, place magnesium turnings.

o The system is flushed with dry nitrogen.

o A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping
funnel to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added
at a rate to maintain a gentle reflux.

o After the addition is complete, the mixture is refluxed for an additional 30 minutes to
ensure complete formation of the Grignard reagent.

e Coupling Reaction:
o The prepared Grignard reagent is cooled in an ice-water bath.

o A solution of tert-amyl chloride in anhydrous diethyl ether is added dropwise from the
dropping funnel to the stirred Grignard solution.

o The reaction is exothermic and should be controlled by the rate of addition and external
cooling to maintain a temperature of 25-30°C.
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o After the addition is complete, the reaction mixture is allowed to stand and stir at room
temperature for several hours to ensure completion.

o Work-up and Purification:

o The reaction mixture is carefully hydrolyzed by the slow addition of water, followed by
dilute acid (e.g., H2SOa4 or HCI) to dissolve the magnesium salts.

o The ether layer containing the product is separated using a separatory funnel. The
agueous layer is extracted with additional portions of diethyl ether.

o The combined ether extracts are washed with water and dried over an anhydrous drying
agent like sodium carbonate.

o The ether is removed by distillation.

o The crude 3,3-Dimethylpentane is then purified by fractional distillation to yield the final
product.
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Figure 2: Experimental workflow for the synthesis of 3,3-Dimethylpentane.
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Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of
3,3-Dimethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

Sample Preparation: A small amount of 3,3-Dimethylpentane is dissolved in a deuterated
solvent, typically deuterated chloroform (CDCIs), in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

'H NMR Analysis: The *H NMR spectrum is relatively simple due to the molecule's symmetry.
It shows three distinct signals corresponding to the three non-equivalent proton
environments.

o Atriplet corresponding to the six protons of the two terminal methyl groups (CHs-CHz-).
o A quartet corresponding to the four protons of the two methylene groups (-CH2-C).

o Asinglet corresponding to the six protons of the two methyl groups attached to the
quaternary carbon (C-(CHs)z2).

13C NMR Analysis: The 13C NMR spectrum displays four signals, confirming the presence of
four unique carbon environments due to molecular symmetry.

Infrared (IR) Spectroscopy

Experimental Protocol:

o Sample Preparation: As a liquid, the IR spectrum of 3,3-Dimethylpentane is typically
obtained "neat" (undiluted). A drop of the liquid is placed between two salt (NaCl or KBr)
plates to form a thin film.
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e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the
spectrum. A background scan of the clean salt plates is performed first.

o Spectral Interpretation: The spectrum is characteristic of a saturated alkane.
o C-H stretching vibrations: Strong absorptions are observed in the 2850-2960 cm~1 region.

o C-H bending vibrations: Absorptions for CH2 and CHs groups appear in the 1365-1480
cm~trange.

o The absence of significant peaks in other regions (e.g., C=0, O-H, C=C) confirms the
alkane structure and purity.

Mass Spectrometry (MS)

Experimental Protocol:

o Sample Introduction: 3,3-Dimethylpentane, being volatile, is well-suited for Gas
Chromatography-Mass Spectrometry (GC-MS) analysis. The sample is injected into a GC,
which separates it from any impurities.

« lonization: Electron Impact (El) at 70 eV is the standard ionization method.

e Analysis: The mass analyzer separates the resulting fragments based on their mass-to-
charge (m/z) ratio.

e Spectral Interpretation:

o The molecular ion peak (M*) is observed at m/z = 100, corresponding to the molecular
weight of C7H1e. This peak may be of low intensity due to the facile fragmentation of
branched alkanes.

o Prominent fragment ions result from the cleavage of C-C bonds, particularly around the
stable tertiary carbocation that can be formed. Common fragments include the loss of
methyl (m/z = 85) and ethyl (m/z = 71) groups.

Applications and Significance
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3,3-Dimethylpentane serves several roles in scientific and industrial contexts:

o Organic Synthesis: It can be used as a starting material or intermediate in various organic
reactions.

e Fuel Component: As an isomer of heptane, it is a component of gasoline and is relevant in
fuel research.

e Pharmaceutical Research: It has been used as a non-polar solvent and in the development
and evaluation of the epiocular-eye irritation test, which is relevant for assessing the safety
of drug formulations.

Safety and Handling

3,3-Dimethylpentane is a highly flammable liquid and vapor. It can cause skin irritation and
may be fatal if swallowed and enters the airways due to aspiration hazard. Appropriate
personal protective equipment (gloves, safety glasses) should be worn, and the compound
must be handled in a well-ventilated fume hood away from ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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